molecular formula C20H31N3O4S B5402803 N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide

N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide

Cat. No.: B5402803
M. Wt: 409.5 g/mol
InChI Key: OMTWINSYGYWTGQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethylpiperazine moiety, and a methoxybenzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxybenzamide Core: This step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with cyclohexylamine to yield N-cyclohexyl-2-methoxybenzamide.

    Introduction of the Sulfonyl Group: The N-cyclohexyl-2-methoxybenzamide is then treated with chlorosulfonic acid to introduce the sulfonyl group, forming N-cyclohexyl-5-chlorosulfonyl-2-methoxybenzamide.

    Substitution with Ethylpiperazine: Finally, the chlorosulfonyl derivative is reacted with 4-ethylpiperazine under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide can be compared with other similar compounds, such as:

    N-cyclohexyl-5-(4-methylpiperazin-1-yl)sulfonyl-2-methoxybenzamide: This compound has a methyl group instead of an ethyl group on the piperazine ring, which may affect its chemical reactivity and biological activity.

    N-cyclohexyl-5-(4-phenylpiperazin-1-yl)sulfonyl-2-methoxybenzamide: The presence of a phenyl group instead of an ethyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-3-22-11-13-23(14-12-22)28(25,26)17-9-10-19(27-2)18(15-17)20(24)21-16-7-5-4-6-8-16/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWINSYGYWTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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